N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea
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Overview
Description
N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved by reacting a 1-substituted 3-methyl-1H-pyrazole with a suitable pyridine derivative under acidic conditions.
Substitution Reactions:
Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate compound with an isocyanate derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Aniline derivatives, phenyl derivatives, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea has been studied for various scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a kinase inhibitor, making it a candidate for cancer therapy.
Biological Studies: It has been used in studies to understand its effects on cellular processes and signaling pathways.
Chemical Biology: Researchers have utilized this compound to probe the function of specific proteins and enzymes.
Industrial Applications: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent cytotoxic activities against various cancer cell lines.
Uniqueness
N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea is unique due to its specific substitution pattern and the presence of both anilino and phenyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea, also known by its CAS number 603092-95-1, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, focusing on its antiproliferative effects, mechanisms of action, and related studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-b]pyridine core substituted with various functional groups. The presence of the methyl and methylanilino groups enhances its chemical reactivity and biological interactions.
Antiproliferative Activity
Numerous studies have investigated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its activity:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HeLa | 2.59 | Induction of apoptosis through caspase activation |
MCF-7 | 2.35 | Inhibition of cell cycle progression |
MV4-11 | Not specified | Induction of poly(ADP-ribose) polymerase 1 (PARP-1) cleavage |
K562 | Not specified | Reduction in proliferating cell nuclear antigen (PCNA) levels |
These studies indicate that this compound exhibits significant antiproliferative activity across multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
The compound's biological activity is attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death. Specifically, it induces caspase 9 activation, which is critical for the apoptotic cascade.
- Cell Cycle Arrest : Evidence suggests that the compound can halt the cell cycle in various phases, thereby preventing cancer cell proliferation. This is particularly noted in studies involving MCF-7 and HeLa cells.
- Poly(ADP-ribose) Polymerase Activation : The cleavage of PARP-1 indicates that the compound may also play a role in DNA damage response mechanisms, further contributing to its antiproliferative effects.
Case Studies
A recent investigation into the activity of pyrazolo[3,4-b]pyridine derivatives highlighted the significance of structural modifications on biological efficacy. For instance, compounds with bulky substituents at specific positions exhibited reduced activity compared to their less substituted counterparts. This suggests that careful optimization of substituents can enhance the therapeutic potential of such compounds.
Study Reference
In a study published in 2023, researchers explored various derivatives of pyrazolo[3,4-b]pyridine and found that modifications around the core structure significantly influenced cytotoxicity against cancer cells. The findings indicated that this compound was among the most active compounds tested against HeLa cells with an IC50 value comparable to doxorubicin .
Properties
CAS No. |
603092-95-1 |
---|---|
Molecular Formula |
C28H26N6O |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-[3-methyl-6-(4-methylanilino)-1-phenylpyrazolo[3,4-b]pyridin-5-yl]-1-(4-methylphenyl)urea |
InChI |
InChI=1S/C28H26N6O/c1-18-9-13-21(14-10-18)30-26-25(33(28(29)35)22-15-11-19(2)12-16-22)17-24-20(3)32-34(27(24)31-26)23-7-5-4-6-8-23/h4-17H,1-3H3,(H2,29,35)(H,30,31) |
InChI Key |
LPNWEXAIECVYCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C3C(=NN(C3=N2)C4=CC=CC=C4)C)N(C5=CC=C(C=C5)C)C(=O)N |
Origin of Product |
United States |
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